molecular formula C17H17FN2O4S B2421468 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide CAS No. 922062-48-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide

Cat. No.: B2421468
CAS No.: 922062-48-4
M. Wt: 364.39
InChI Key: CKOUJMFWQKTLGJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN2O4S and its molecular weight is 364.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-2-20-8-9-24-16-7-6-13(11-15(16)17(20)21)19-25(22,23)14-5-3-4-12(18)10-14/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOUJMFWQKTLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • Oxazepine Core : A benzo-fused oxazepine ring which is significant for various biological interactions.
  • Sulfonamide Group : This functional group enhances the compound's pharmacological properties.
  • Ethyl Substituent : Contributes to its chemical reactivity and may influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Properties : Similar oxazepine derivatives have been shown to induce differentiation in acute myeloid leukemia cells. This suggests that this compound may have potential applications in cancer therapy.
  • Immunomodulation : The compound can modulate immune responses by upregulating CD11b expression in certain cell lines. This highlights its potential as an immunomodulatory agent.

The exact mechanisms of action for this compound are still under investigation. However, the following points summarize its potential interactions:

  • Enzyme Inhibition : The presence of the oxazepine ring may allow the compound to interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Cellular Pathway Modulation : The compound may influence various signaling pathways involved in cell differentiation and immune response modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is provided in the table below:

Compound NameStructural FeaturesBiological Activity
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepinSimilar oxazepine coreKinase inhibition
2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin)Benzyl substitutionPotential anticancer activity
5-[Difluoro(phenyl)methyl]-N-(5-methyl-4-oxo-benzoxazepin)Difluoro groupSelective kinase inhibition

This table illustrates how the unique combination of substituents in N-(4-ethyl-5-oxo...) may confer distinct pharmacological properties not observed in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(4-ethyl-5-oxo...). For instance:

  • Acute Myeloid Leukemia Studies : Research indicates that similar oxazepine derivatives can effectively induce differentiation in leukemia cell lines. This suggests a promising avenue for further exploration of our compound's anticancer potential.
  • Immunomodulatory Effects : In vitro studies have shown that compounds with oxazepine structures can modulate immune responses. The upregulation of CD11b expression is particularly noteworthy as it indicates potential therapeutic applications in immunotherapy.

Preparation Methods

Microwave-Assisted Cascade Cyclization

A CuBr₂-catalyzed cascade annulation between O-propargylated 2-hydroxybenzaldehyde and 2-aminobenzamide derivatives forms the oxazepine core. For the target compound, modifications include:

  • Substrate : O-Propargylated 4-ethyl-2-hydroxybenzaldehyde
  • Conditions : Microwave irradiation (150°C, 15 min) under nitrogen
  • Mechanism : Sequential 6-exo-trig cyclization, air oxidation, 1,3-proton shift, and 7-exo-dig cyclization

Yield : 72–88% (depending on substituents)

Conventional Thermal Cyclization

For scale-up, conventional heating (toluene, 110°C, 8–12 hr) achieves comparable yields but requires stringent temperature control to avoid decomposition.

Sulfonamide Functionalization Strategies

Direct Sulfonylation of Primary Amine

The 7-amino group of the oxazepine intermediate reacts with 3-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve 7-amino-oxazepine (1 eq) in anhydrous THF (0.1 M)
  • Add 3-fluorobenzenesulfonyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C
  • Warm to RT, stir 4 hr

Workup :

  • Quench with ice-water, extract with EtOAc
  • Purify via flash chromatography (hexane:EtOAc 3:1)

Yield : 65–78%

Protecting Group Strategies

For substrates sensitive to sulfonylation conditions, a Boc-protected amine is employed:

  • Protection : Treat 7-amino-oxazepine with Boc₂O (1.5 eq), DMAP (0.1 eq) in CH₂Cl₂ (82% yield)
  • Sulfonylation : React with 3-fluorobenzenesulfonyl chloride as above
  • Deprotection : TFA/CH₂Cl₂ (1:1), 2 hr (quantitative)

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (HPLC) Scalability
Microwave Cyclization + Direct Sulfonylation 150°C, 15 min 68 98.5 Moderate
Thermal Cyclization + Protected Sulfonylation 110°C, 10 hr 74 99.1 High

Key Observations :

  • Microwave methods reduce reaction time but require specialized equipment
  • Boc protection enhances sulfonylation regioselectivity in complex substrates

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 4.12–4.18 (m, 2H, OCH₂), 7.32–7.89 (m, 7H, Ar-H)
  • HRMS : m/z [M+H]⁺ calcd for C₁₉H₁₈FN₂O₄S: 405.1018; found: 405.1015

X-ray Crystallography (Analogous Compound)

A related structure (PubChem CID 40958907) crystallizes in the monoclinic system with hydrogen-bonded chains along the a-axis, confirming sulfonamide participation in solid-state interactions.

Industrial-Scale Considerations

Patent US20070123574A1 outlines critical parameters for scaling benzoxazole sulfonamides, adaptable to this synthesis:

  • Azeotropic Drying : Remove H₂O via toluene co-distillation before sulfonylation (prevents hydrolysis)
  • Catalyst Recycling : CuBr₂ recovery via aqueous extraction (85% efficiency)
  • Waste Minimization : Atom economy = 89% (excluding solvent)

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization :

    • 10% undesired 6-membered byproduct observed during oxazepine formation
    • Mitigation: Use bulky ligands (e.g., PPh₃) to favor 7-membered transition state
  • Sulfonylation Side Reactions :

    • Competing N-ethyl sulfonation (5–8%)
    • Solution: Slow addition of sulfonyl chloride at low temperature

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the tetrahydrobenzo[f][1,4]oxazepine core. Key steps include:

  • Cyclization of precursor amines and ketones under acidic or basic conditions.
  • Introduction of the 3-fluorobenzenesulfonamide group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts for cross-coupling).
  • Optimization requires controlled temperatures (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation. Solvent selection (e.g., DMF or THF) impacts yield and purity .
    • Validation : Confirm intermediate structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Final purity (>95%) can be verified via HPLC with UV detection at 254 nm .

Q. How does the compound’s structural framework influence its physicochemical properties?

  • Key Features :

  • The tetrahydrobenzooxazepine core provides rigidity, influencing binding affinity to biological targets.
  • The 3-fluorobenzenesulfonamide group enhances solubility in polar solvents and potential hydrogen-bonding interactions.
  • Ethyl and fluorophenyl substituents affect logP values (lipophilicity), critical for membrane permeability .
    • Analytical Approach : Use computational tools (e.g., MarvinSketch) to predict logP and pKa. Experimental validation via shake-flask method for partition coefficients .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of benzoxazepine-sulfonamide analogs?

  • Case Study : Structural analogs show conflicting kinase inhibition data (e.g., RIP1 vs. CDK2 selectivity). To address this:

  • Perform comparative binding assays (e.g., SPR or ITC) to quantify affinity differences.
  • Use X-ray crystallography to resolve binding modes of the ethyl and fluorophenyl groups in active sites.
  • Analyze substituent effects via SAR studies, synthesizing derivatives with varied alkyl/aryl groups .
    • Data Interpretation : Apply statistical models (e.g., ANOVA) to distinguish assay variability from true structural effects .

Q. How can computational modeling guide the design of in vivo studies for this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict target engagement (e.g., kinases or GPCRs). Validate with MD simulations (AMBER/CHARMM) to assess binding stability over 100-ns trajectories .
  • ADMET Prediction : Employ SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and toxicity. Prioritize in vivo models (e.g., rodent PK studies) based on predicted half-life and clearance .
    • Experimental Follow-Up : Correlate in silico predictions with in vivo metabolite profiling (LC-MS/MS) to identify oxidative or conjugative pathways .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : The compound’s flexibility (tetrahydrobenzooxazepine ring) and sulfonamide polarity complicate lattice formation.
  • Solutions :

  • Screen crystallization conditions using high-throughput vapor diffusion (e.g., Hampton Research kits). Additives like PEG 3350 or glycerol improve crystal quality.
  • For poor diffraction (<1.5 Å), employ synchrotron radiation or cryo-cooling (100 K) with SHELXL for refinement .
    • Validation : Compare experimental XRD data with DFT-optimized structures (Gaussian 09) to confirm conformational stability .

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